Pyridine-d5
Overview
Description
Mechanism of Action
Target of Action
Pyridine-d5 is primarily used as a deuterated NMR solvent in research and analyses .
Mode of Action
This compound interacts with its environment through isotropic and anisotropic motions and molecular states . These interactions are characterized thermodynamically and kinetically by solid-state NMR . The compound has been synthesized by a palladium-catalyzed H/D (hydrogen/deuterium) exchange reaction between pyridine vapor and heavy water .
Biochemical Pathways
It can be used to investigate the structure and dynamics of various biochemical systems . For example, it has been used as a probe for investigating the macrostructure and pore shapes in a layered Sn (IV) phosphonate–phosphate material .
Pharmacokinetics
It has been suggested that deuteration can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of this compound’s action is the generation of NMR signals that can be used to investigate the structure and dynamics of various systems . For example, it has been used to characterize the isotropic and anisotropic motions and molecular states of a layered Sn (IV) phosphonate–phosphate material .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the H/D exchange reaction used to synthesize this compound can be affected by the temperature and pressure of the reaction environment . Additionally, the quality of the NMR signals generated by this compound can be influenced by factors such as the magnetic field strength and temperature of the NMR spectrometer .
Biochemical Analysis
Biochemical Properties
Pyridine-d5 plays a significant role in biochemical reactions, particularly as an internal standard for comparative analysis. It interacts with various enzymes, proteins, and other biomolecules, facilitating the accurate determination of concentrations for different pyridine derivatives within a sample. The isotopic labeling of this compound allows researchers to track its interactions and effects with high precision, making it a crucial component in studies involving pyridine derivatives .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its presence can alter the function of cells by interacting with specific biomolecules, leading to changes in cellular behavior. For instance, this compound can affect the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific context. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. The deuterium atoms in this compound provide a unique advantage in studying these molecular mechanisms, as they can be easily distinguished from hydrogen atoms in experimental analyses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under various conditions, allowing for long-term experiments. Its degradation products can also influence cellular function, necessitating careful monitoring of its stability during experiments. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, highlighting its importance in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can serve as a useful tool for studying metabolic pathways and enzyme interactions. At high doses, it may exhibit toxic or adverse effects, impacting cellular function and overall health. Researchers must carefully determine the appropriate dosage to avoid threshold effects and ensure accurate results in their studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. Its presence can affect the levels of metabolites and the overall metabolic flux within cells. By studying the interactions of this compound with specific enzymes, researchers can gain insights into the regulation of metabolic pathways and the role of pyridine derivatives in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function. Understanding the transport and distribution of this compound is crucial for determining its effects on cellular processes and ensuring accurate experimental results .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within cells. This localization is essential for its interactions with biomolecules and its role in biochemical reactions. By studying the subcellular localization of this compound, researchers can gain a deeper understanding of its effects on cellular function .
Preparation Methods
Pyridine-d5 is synthesized through a hydrogen-deuterium exchange reaction. This process involves the reaction of pyridine vapor with heavy water (D2O) in the presence of a palladium catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Pyridine-d5 undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield piperidine-d5 when using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in electrophilic substitution reactions, where deuterium atoms are replaced by other substituents.
Scientific Research Applications
Pyridine-d5 is extensively used in scientific research, particularly in:
Chemistry: As a solvent in NMR spectroscopy, this compound helps in the structural analysis of organic compounds.
Biology: It is used in studies involving enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of deuterated compounds for various industrial applications.
Comparison with Similar Compounds
Pyridine-d5 is compared with other deuterated solvents such as:
Benzene-d6: Used in NMR spectroscopy but has different solvent properties compared to this compound.
Chloroform-d: Another common NMR solvent, but it is less chemically stable than this compound.
Acetonitrile-d3: Used for similar applications but has different solvent characteristics.
This compound is unique due to its high isotopic purity and chemical stability, making it a preferred choice for high-resolution NMR studies .
Properties
IUPAC Name |
2,3,4,5,6-pentadeuteriopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWROOIHBZHMG-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993690 | |
Record name | (~2~H_5_)Pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50993690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a disagreeable odor; [NTP] | |
Record name | Pyridine-d5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13664 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
15.0 [mmHg] | |
Record name | Pyridine-d5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13664 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7291-22-7 | |
Record name | Pyridine-d5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7291-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H5)Pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_5_)Pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50993690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H5)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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